2-[3-(trifluoromethoxy)phenyl]propanal
Description
2-[3-(Trifluoromethoxy)phenyl]propanal is a fluorinated aromatic aldehyde characterized by a propanal backbone (CH3-CHO) substituted with a 3-(trifluoromethoxy)phenyl group. Its molecular formula is C10H9F3O2, and it serves as a critical intermediate in pharmaceutical synthesis due to the electron-withdrawing trifluoromethoxy (-OCF3) group, which enhances metabolic stability and lipophilicity in drug candidates .
Synthesis: The compound is synthesized via reductive alkylation of amine hydrochlorides with aldehyde bisulfite adducts, as described by Barniol-Xicota et al. (2014) . Industrial-scale production employs optimized protocols for sustainability, such as catalytic hydrogenation or Grignard reactions .
Applications: Its primary use lies in constructing bioactive molecules, particularly pyrido[1,2-a]pyrimidin-4-one derivatives, as highlighted in European Patent EP 2023/39, where the trifluoromethoxy group contributes to binding affinity in kinase inhibitors .
Properties
CAS No. |
1824288-31-4 |
|---|---|
Molecular Formula |
C10H9F3O2 |
Molecular Weight |
218.2 |
Purity |
91 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the trifluoromethoxylation of a suitable aromatic precursor, such as 3-bromophenol, using trifluoromethyl ethers as reagents . The resulting trifluoromethoxy-substituted aromatic compound is then subjected to a series of reactions to introduce the propanal group, often involving Grignard reagents or organolithium compounds under controlled conditions .
Industrial Production Methods
Industrial production of 2-[3-(trifluoromethoxy)phenyl]propanal may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[3-(trifluoromethoxy)phenyl]propanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Strong nucleophiles such as alkoxides or amines under elevated temperatures.
Major Products
Oxidation: 2-[3-(trifluoromethoxy)phenyl]propanoic acid.
Reduction: 2-[3-(trifluoromethoxy)phenyl]propanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[3-(trifluoromethoxy)phenyl]propanal has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[3-(trifluoromethoxy)phenyl]propanal is largely dependent on its chemical structure. The trifluoromethoxy group is known to influence the electronic properties of the aromatic ring, potentially affecting the compound’s interaction with biological targets. The aldehyde group can form covalent bonds with nucleophilic sites in proteins or enzymes, leading to inhibition or modulation of their activity . The exact molecular targets and pathways involved can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Key Data :
| Property | 2-[3-(OCF3)phenyl]propanal | 3-[3-(CF3)phenyl]propanal |
|---|---|---|
| Molecular Formula | C10H9F3O2 | C10H9F3O |
| LogP (Predicted) | 2.8 | 3.1 |
| Applications | Kinase inhibitors | Agrochemicals |
Positional Isomerism: Meta vs. Ortho Substitution
Comparison with 3-[2-(trifluoromethyl)phenyl]propanal (CAS 376641-58-6) highlights the impact of substituent position:
- Steric Hindrance : Ortho-substituted analogs exhibit restricted rotation, complicating synthetic modification .
- Biological Activity : Meta-substitution (as in the target compound) optimizes target binding in kinase inhibitors, while ortho-substituted derivatives show higher volatility in agrochemical formulations .
Functional Group Variation: Aldehydes vs. Propanoyl Fluorides
Fluorinated propanoyl derivatives (e.g., 2,3,3,3-tetrafluoro-2-(trifluoromethoxy)propanoyl fluoride, CAS 2927-83-5) differ in reactivity:
- Reactivity: Aldehydes (target compound) undergo nucleophilic additions, while propanoyl fluorides participate in acylations for polymer synthesis .
- Thermal Stability: Propanoyl fluorides decompose above 150°C, whereas aldehydes are stable up to 200°C .
Data Tables
Table 1: Structural and Functional Comparison
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